Phloroglucinol Glucuronide Sodium Salt
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Overview
Description
Phloroglucinol Glucuronide Sodium Salt is a derivative of phloroglucinol, a naturally occurring organic compound. Phloroglucinol itself is a benzenetriol, specifically benzene-1,3,5-triol, and is known for its applications in pharmaceuticals and other industries. The glucuronide form is a conjugate that enhances the solubility and bioavailability of phloroglucinol, making it more effective for various applications.
Mechanism of Action
Phloroglucinol-1-beta-O-Glucuronide is a compound with a molecular formula of C12H14O9 and a molecular weight of 302.24 . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Phloroglucinol derivatives, a group to which this compound belongs, have been found to interact with the gut microbiota . They are also known to exhibit anti-inflammatory, antioxidant, anti-viral, anti-cancer, and anthelmintic effects .
Mode of Action
Phloroglucinol, a related compound, is known to act as a spasmolytic agent, treating colic and spastic pain of the digestive and biliary tracts .
Biochemical Pathways
The synthesis of phloroglucinol compounds is based on the DAPG biosynthetic pathway . In an in vitro system, acetate was successfully transformed into phloroglucinol by the combined activity of certain enzymes and required cofactors .
Result of Action
Phloroglucinol has been found to offer cytoprotective effects by preventing dendritic spine density loss in alzheimer’s disease, reducing ros levels in parkinson’s disease and als, and inhibiting amyloid aggregate formation in huntington’s disease .
Action Environment
The action of phloroglucinol derivatives can be influenced by the gut microbiota .
Biochemical Analysis
Biochemical Properties
Phloroglucinol-1-beta-O-Glucuronide is involved in several biochemical reactions. It is a product of the metabolism of flavonoids, a class of plant secondary metabolites
Cellular Effects
Phloroglucinol, the parent compound, has been shown to have effects on various types of cells and cellular processes . It has been reported to exhibit antioxidant properties, which can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that glucuronides are generally involved in the detoxification and elimination of various substances in the body .
Temporal Effects in Laboratory Settings
Studies on phloroglucinol have shown that it has significant effects over time, including potential neuroprotective effects .
Metabolic Pathways
Phloroglucinol-1-beta-O-Glucuronide is involved in the metabolic pathways of flavonoids . Flavonoids are metabolized by phase II enzymes in epithelial cells and the liver, and are conjugated to their glucuronide forms .
Transport and Distribution
It is known that glucuronides are typically transported by various proteins, including multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) .
Subcellular Localization
Glucuronides are typically found in the cytoplasm and are excreted out of the cell by efflux transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phloroglucinol Glucuronide Sodium Salt typically involves the glucuronidation of phloroglucinol. This process can be achieved through enzymatic or chemical methods. In the chemical method, phloroglucinol is reacted with glucuronic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the glucuronide conjugate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through crystallization or chromatography to achieve high purity. The final product is then converted to its sodium salt form by neutralizing with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Phloroglucinol Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in phloroglucinol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phloroglucinol derivatives depending on the reagent used.
Scientific Research Applications
Phloroglucinol Glucuronide Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals, dyes, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: The parent compound, known for its use in pharmaceuticals and other industries.
Hydroxyquinol: Another isomer of benzenetriol with similar properties.
Pyrogallol: A benzenetriol isomer with applications in dye production and pharmaceuticals.
Uniqueness
Phloroglucinol Glucuronide Sodium Salt is unique due to its enhanced solubility and bioavailability compared to its parent compound, phloroglucinol. This makes it more effective for various applications, particularly in medicine and scientific research.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O9/c13-4-1-5(14)3-6(2-4)20-12-9(17)7(15)8(16)10(21-12)11(18)19/h1-3,7-10,12-17H,(H,18,19)/t7-,8-,9+,10-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLTZESWXSHMHG-GOVZDWNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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